molecular formula C21H19N3O3S2 B2947273 4-[benzyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide CAS No. 920464-03-5

4-[benzyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide

Cat. No.: B2947273
CAS No.: 920464-03-5
M. Wt: 425.52
InChI Key: HPTNSUABGFBUFG-UHFFFAOYSA-N
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Description

4-[Benzyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide is a sulfamoyl-substituted benzamide derivative characterized by a benzyl-ethyl sulfamoyl group at the 4-position of the benzamide core and a 3-cyanothiophen-2-yl moiety as the N-linked substituent. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry, particularly in antimicrobial and antifungal applications. Its structural uniqueness lies in the combination of a sulfamoyl group (with benzyl and ethyl substituents) and a cyano-functionalized thiophene ring, which may influence electronic properties, solubility, and target-binding efficiency .

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-2-24(15-16-6-4-3-5-7-16)29(26,27)19-10-8-17(9-11-19)20(25)23-21-18(14-22)12-13-28-21/h3-13H,2,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTNSUABGFBUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of benzyl(ethyl)sulfamoyl chloride with 3-cyanothiophen-2-ylamine to form the intermediate product. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophenyl positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

4-[benzyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several analogs reported in the literature. Below is a detailed comparison based on substituents, biological activities, and research findings:

Table 1: Structural and Functional Comparison of Sulfamoyl-Benzamide Derivatives

Compound Name Sulfamoyl Substituents Heterocyclic/Substituent Group Key Biological Activity Source (Evidence)
Target Compound Benzyl, Ethyl 3-Cyanothiophen-2-yl Not explicitly reported (inferred)
LMM5
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
Benzyl, Methyl 1,3,4-Oxadiazole (4-methoxyphenyl) Antifungal (C. albicans, Trr1 inhibition)
LMM11
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Cyclohexyl, Ethyl 1,3,4-Oxadiazole (furan) Antifungal (C. albicans, Trr1 inhibition)
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl) Thiazole (3,4-dimethoxyphenyl) No activity data
Compound 6e
(E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide
2-Methylphenyl Dihydroartemisinin conjugate Antimalarial (structural focus)
4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Benzyl, Methyl Benzothiazole (ethoxy-methyl) No activity data

Key Observations:

Sulfamoyl Substituent Impact: The benzyl-ethyl group in the target compound differs from LMM5 (benzyl-methyl) and LMM11 (cyclohexyl-ethyl). In LMM11, replacing benzyl with cyclohexyl reduced steric hindrance but retained antifungal efficacy, suggesting sulfamoyl flexibility in maintaining activity .

Heterocyclic Group Influence: The 3-cyanothiophen-2-yl group in the target compound introduces electron-withdrawing cyano functionality, which may modulate binding to redox-active targets (e.g., thioredoxin reductase) compared to oxadiazole or thiazole derivatives . LMM5 and LMM11, with oxadiazole cores, demonstrated antifungal activity via thioredoxin reductase (Trr1) inhibition, implying that the target compound’s thiophene moiety could offer similar or distinct target interactions .

Biological Activity Trends: Sulfamoyl-benzamides with heterocyclic linkers (e.g., oxadiazole, thiazole) show promise in antifungal applications, while conjugates with artemisinin (e.g., Compound 6e) are explored for antimalarial activity .

Biological Activity

The compound 4-[benzyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide is a member of the sulfonamide class of compounds, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.48 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfamoyl group is known to mimic natural substrates, allowing it to modulate enzyme activity. The cyanothiophen moiety may enhance binding affinity towards specific receptors or enzymes.

Antimicrobial Properties

Several studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. The presence of the sulfamoyl group enhances the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria.

Anticancer Activity

Research has shown that compounds with similar structures possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

Neuroprotective Effects

Emerging evidence suggests that compounds like this compound may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases, where such compounds could potentially mitigate oxidative stress and inflammation.

Case Studies

  • Antimicrobial Study : A study conducted on sulfonamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Cancer Cell Line Analysis : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
  • Neuroprotection : Preliminary studies using neuronal cell cultures exposed to oxidative stress revealed that this compound significantly reduced cell death compared to controls, suggesting a protective effect against neurotoxicity.

Data Tables

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth (MIC ~10 µM)
AnticancerMCF-7 CellsDecreased viability (IC50 ~25 µM)
NeuroprotectionNeuronal Cell CulturesReduced oxidative stress-induced death

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